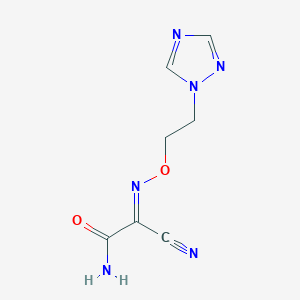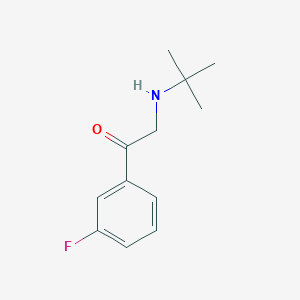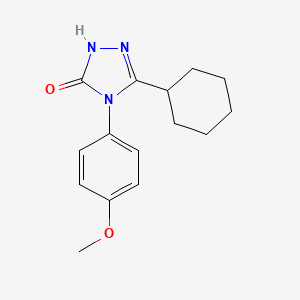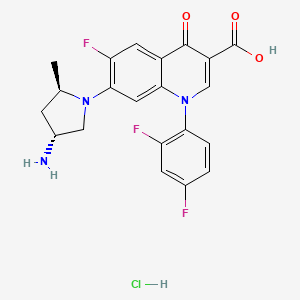
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a complex organic compound that features a triazole ring, an ethoxy group, and a cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide typically involves multiple steps. One common method includes the reaction of 1H-1,2,4-triazole with ethylene oxide to form 2-(1H-1,2,4-triazol-1-yl)ethanol.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
化学反応の分析
Types of Reactions
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
科学的研究の応用
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Agriculture: It is studied for its potential use as a fungicide and herbicide, offering protection against various plant pathogens.
Materials Science: The compound is explored for its potential in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The cyanide group can also interact with enzymes, inhibiting their activity and disrupting cellular processes .
類似化合物との比較
Similar Compounds
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, featuring a triazole ring.
Flupoxam: An herbicide with a triazole moiety.
Uniqueness
The presence of the cyanide group, in particular, distinguishes it from other triazole-containing compounds, offering unique pathways for chemical reactions and biological interactions .
特性
分子式 |
C7H8N6O2 |
|---|---|
分子量 |
208.18 g/mol |
IUPAC名 |
(1E)-2-amino-2-oxo-N-[2-(1,2,4-triazol-1-yl)ethoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C7H8N6O2/c8-3-6(7(9)14)12-15-2-1-13-5-10-4-11-13/h4-5H,1-2H2,(H2,9,14)/b12-6+ |
InChIキー |
PPPRHZYZWSBICT-WUXMJOGZSA-N |
異性体SMILES |
C1=NN(C=N1)CCO/N=C(\C#N)/C(=O)N |
正規SMILES |
C1=NN(C=N1)CCON=C(C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)

![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)





![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)

